3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
Description
3-(2-Methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound featuring a benzothiazine core substituted with a 2-methylbenzyl group at the nitrogen atom and two ketone oxygen atoms at positions 2 and 2. Its molecular formula is C₁₅H₁₃NO₂S, with a molecular weight of 271.34 g/mol. The compound’s structure combines a sulfur-containing benzothiazine ring with a lipophilic 2-methylbenzyl moiety, which likely enhances its solubility in organic solvents and influences its biological interactions.
Similar compounds, such as methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (), demonstrate the importance of substituent placement on synthesis pathways and functional properties .
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)20-16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLVCMSXQMHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180684 | |
| Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338415-55-7 | |
| Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338415-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzothiazine ring.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione with key analogs:
Key Observations :
- The 2-methylbenzyl group in the target compound distinguishes it from simpler analogs like 2H-1,3-benzothiazine-2,4-dione (), likely enhancing lipophilicity and steric bulk for targeted interactions .
- Replacement of sulfur with oxygen (benzoxazine analogs, ) reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions .
- Substituents such as chlorine () or carboxylate () introduce polarity or directing groups for further functionalization .
Biological Activity
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, with CAS number 338415-55-7, is a compound belonging to the benzothiazine class of heterocycles. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and anticonvulsant properties. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C16H13NO2S
- Molecular Weight : 283.34 g/mol
- Boiling Point : Predicted at 476.0 ± 48.0 °C
- Density : 1.321 ± 0.06 g/cm³
- pKa : -2.48 ± 0.20
1. Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazine derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In a study published in MDPI, it was reported that certain derivatives of benzothiazine showed significant growth inhibition in HT29 colon cancer cells. The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring enhanced anticancer activity .
2. Antibacterial Activity
The antibacterial potential of benzothiazine derivatives has also been explored. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study indicated that some benzothiazine derivatives exhibited superior antibacterial activity compared to standard antibiotics. The presence of electron-withdrawing groups was found to be crucial for enhancing antibacterial efficacy .
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 µg/mL | |
| Benzothiazine Derivative Y | S. aureus | 10 µg/mL |
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole and benzothiazine derivatives have been documented in various studies. These compounds may modulate neurotransmitter systems to exert their effects.
- Case Study : A review highlighted that certain thiazole-integrated compounds displayed significant anticonvulsant activity in animal models, suggesting a potential therapeutic application for benzothiazines in epilepsy treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.
- Anticonvulsant Mechanism : The modulation of GABAergic neurotransmission is a potential pathway through which these compounds exert their anticonvulsant effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
